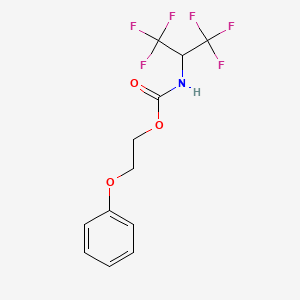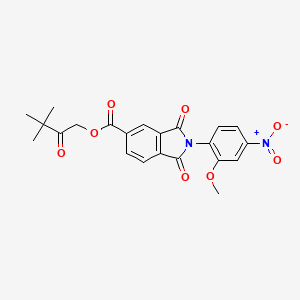
2-Phenoxyethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxyethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a phenoxyethyl group linked to a carbamate moiety, which is further substituted with a hexafluoropropan-2-yl group. The presence of fluorine atoms imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate typically involves the reaction of 2-phenoxyethanol with 1,1,1,3,3,3-hexafluoro-2-propanol in the presence of a suitable carbamoylating agent. Commonly used agents include phosgene, triphosgene, or carbonyldiimidazole. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity. Solvent selection is crucial, with polar aprotic solvents like dimethylformamide or dichloromethane often preferred.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxyethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the hexafluoropropan-2-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of phenoxyacetic acid derivatives.
Reduction: Formation of 2-phenoxyethylamine.
Substitution: Formation of substituted carbamates with varying functional groups.
Applications De Recherche Scientifique
2-Phenoxyethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2-Phenoxyethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The hexafluoropropan-2-yl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can modulate the activity of target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A precursor used in the synthesis of fluorinated compounds.
Phenoxyacetic acid: A structurally related compound with different functional groups.
Fluorinated carbamates: A class of compounds with similar structural features and applications.
Uniqueness
2-Phenoxyethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate stands out due to its unique combination of a phenoxyethyl group and a hexafluoropropan-2-yl carbamate moiety. This combination imparts distinct chemical properties, such as high thermal stability and resistance to hydrolysis, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H11F6NO3 |
|---|---|
Poids moléculaire |
331.21 g/mol |
Nom IUPAC |
2-phenoxyethyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
InChI |
InChI=1S/C12H11F6NO3/c13-11(14,15)9(12(16,17)18)19-10(20)22-7-6-21-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,19,20) |
Clé InChI |
SSIBXHRRNITERG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCOC(=O)NC(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethylidene]hydroxylamine](/img/structure/B15151708.png)
![Benzene, [(hexylsulfinyl)methyl]-](/img/structure/B15151712.png)
![1-Oxo-1-phenylpropan-2-yl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B15151720.png)
![N-[3-chloro-4-(4-methylphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide](/img/structure/B15151723.png)
![N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B15151729.png)
![N-(4-bromo-3-chloro-2-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B15151736.png)
![N-(2,6-diethylphenyl)-2-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide](/img/structure/B15151737.png)
![2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B15151740.png)
![Ethyl 4-{[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}piperidine-1-carboxylate](/img/structure/B15151751.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B15151755.png)
![N-(5-chloro-2-methylphenyl)-2-{[4,4,6-trimethyl-1-(4-methylphenyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15151761.png)
![butyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B15151766.png)

![N-[2-(benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B15151795.png)
